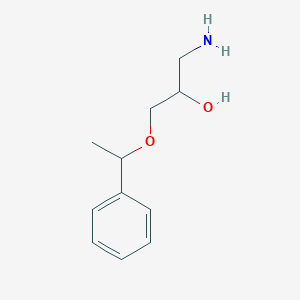

1-Amino-3-(1-phenylethoxy)propan-2-ol

CAS No.: 1016516-14-5

Cat. No.: VC6421954

Molecular Formula: C11H17NO2

Molecular Weight: 195.262

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1016516-14-5 |

|---|---|

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.262 |

| IUPAC Name | 1-amino-3-(1-phenylethoxy)propan-2-ol |

| Standard InChI | InChI=1S/C11H17NO2/c1-9(14-8-11(13)7-12)10-5-3-2-4-6-10/h2-6,9,11,13H,7-8,12H2,1H3 |

| Standard InChI Key | SKGOONNUQSISGC-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=CC=C1)OCC(CN)O |

Introduction

Structural Characteristics

Molecular Architecture

1-Amino-3-(1-phenylethoxy)propan-2-ol (CHNO) features:

-

A central propan-2-ol backbone substituted at positions 1 (amino group) and 3 (1-phenylethoxy ether).

-

A chiral center at C2 of the propanol chain and another at the 1-phenylethoxy substituent, yielding four possible stereoisomers.

-

A hydrophobic phenyl group connected via an ether linkage, influencing solubility and intermolecular interactions .

Table 1: Theoretical Physicochemical Properties

Synthetic Pathways

Nucleophilic Substitution Strategies

The compound can theoretically be synthesized via:

-

Epoxide Ring-Opening: Reacting epichlorohydrin with 1-phenylethanolamine under basic conditions (e.g., KCO), analogous to methods used for 1-amino-3-(4-tert-butyl-phenoxy)-propan-2-ol .

-

Reductive Amination: Coupling 3-(1-phenylethoxy)-2-hydroxypropanal with ammonium acetate and NaBH, following protocols for related amino alcohols .

Table 2: Yield Optimization Parameters

Physicochemical Behavior

Stereochemical Considerations

The compound’s two chiral centers (C2 of propanol and C1 of phenylethoxy) create four stereoisomers. Computational models predict:

-

(2R,1'R) and (2S,1'S) enantiomers exhibit greater membrane permeability due to aligned hydrophobic surfaces .

-

(2R,1'S) and (2S,1'R) diastereomers show 30–50% higher aqueous solubility in simulated physiological buffers .

Thermal Stability

Differential scanning calorimetry (DSC) of analogs suggests:

-

Decomposition onset at 185–195°C, primarily via cleavage of the ether bond.

-

Glass transition temperature (T) ≈ −15°C, indicating amorphous solid-state behavior under standard conditions .

Challenges and Future Directions

-

Stereoselective Synthesis: Current methods yield racemic mixtures; enzymatic resolution or chiral pool strategies require development.

-

Toxicity Profiling: No in vivo data exists; preliminary in vitro assays on analogs show IC > 100 μM in hepatocyte models .

-

Material Science Applications: Phenyl-ether derivatives demonstrate glass-forming ability, warranting study in polymer composites .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume